3-Amino-2-hydroxy-5-iodobenzoic acid
Description
3-Amino-2-hydroxy-5-iodobenzoic acid is a substituted benzoic acid derivative with a hydroxyl group (-OH) at position 2, an amino group (-NH2) at position 3, and an iodine atom at position 5. This unique arrangement of substituents influences its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-amino-2-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
HSOKBWDCXUIHSD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)I |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-5-iodobenzoic Acid (5-Iodoanthranilic Acid)
- Molecular Formula: C7H6INO2
- Molecular Weight : 263.03 g/mol
- Melting Point : 219–221°C
- Substituents: Amino (-NH2) at position 2, iodine at position 5.
- Key Differences : Lacks the hydroxyl group at position 2, which reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Likely used as a precursor in organic synthesis or pharmaceutical intermediates.
4-Amino-3-iodobenzoic Acid
- Molecular Formula: C7H6INO2
- Molecular Weight : 263.03 g/mol (estimated)
- Substituents: Amino (-NH2) at position 4, iodine at position 3 .
Triiodobenzoic Acid Derivatives
- Example: 3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid Molecular Formula: C10H8I3N2O4 Molecular Weight: 599.75 g/mol Substituents: Three iodine atoms (positions 2, 4, 6), acetylated and formylated amino groups. Key Differences: Higher molecular weight and bulkier substituents reduce solubility in polar solvents. These compounds are often used as X-ray contrast agents due to iodine's radiopacity.
5-Amino-2,4,6-triiodobenzene-1,3-dicarboxylic Acid
- Molecular Formula: C8H4I3NO4
- Molecular Weight : 598.83 g/mol
- Substituents: Two carboxylic acid groups, three iodine atoms, and an amino group.
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility: The hydroxyl group in 3-amino-2-hydroxy-5-iodobenzoic acid likely enhances water solubility compared to non-hydroxylated analogs like 2-amino-5-iodobenzoic acid .
- Reactivity: The amino group at position 3 may facilitate electrophilic substitution reactions, making it a candidate for derivatization in drug development.
- Toxicity Considerations : Iodinated benzoic acids generally exhibit irritant properties (R36/37/38) , but acute toxicity (e.g., H301, H311) is more common in compounds with labile functional groups, as seen in .
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